molecular formula C₃₇H₄₀ClNO₅S B1141146 2-Methoxymethyl-Montelukast-1,2-Diol (Gemisch der Diastereomere) CAS No. 184764-27-0

2-Methoxymethyl-Montelukast-1,2-Diol (Gemisch der Diastereomere)

Katalognummer: B1141146
CAS-Nummer: 184764-27-0
Molekulargewicht: 646.24
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-[2-hydroxy-1-(methoxymethoxy)propan-2-yl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid, also known as 2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-[2-hydroxy-1-(methoxymethoxy)propan-2-yl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid, is a useful research compound. Its molecular formula is C₃₇H₄₀ClNO₅S and its molecular weight is 646.24. The purity is usually 95%.
BenchChem offers high-quality 2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-[2-hydroxy-1-(methoxymethoxy)propan-2-yl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-[2-hydroxy-1-(methoxymethoxy)propan-2-yl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Basic Information

  • IUPAC Name : 2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-[2-hydroxy-1-(methoxymethoxy)propan-2-yl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid
  • Molecular Formula : C35H36ClNO3S
  • Molar Mass : 586.18 g/mol
  • CAS Number : 158966-92-8

Pharmaceutical Development

This compound serves as an important intermediate in the synthesis of Montelukast sodium, which is widely used for the treatment of asthma and allergic rhinitis. Montelukast works by blocking leukotrienes, substances in the body that cause asthma and allergic symptoms, thus helping to reduce inflammation and bronchoconstriction .

Synthesis Pathways

The synthesis of Montelukast involves several key steps:

  • Starting Materials : The synthesis typically begins with the reaction of various phenolic compounds and chloroquinoline derivatives.
  • Key Reactions : The use of Grignard reagents and coupling reactions are critical in forming the core structure of the compound .

The following table summarizes the synthetic pathways explored in literature:

StepReaction TypeKey ReagentsOutcome
1Grignard ReactionMethyl magnesium chlorideFormation of diol intermediate
2MesylationMethanesulfonyl chlorideFormation of mesylate
3CouplingVarious phenolic compoundsFinal product (Montelukast sodium)

Therapeutic Applications

Research indicates that derivatives of this compound have potential therapeutic applications beyond asthma treatment:

  • Anticancer Activity : Some studies suggest that modifications to the quinoline moiety may enhance anticancer properties by inducing apoptosis in cancer cells .

Mechanistic Studies

Investigations into the mechanism of action of this compound have revealed insights into its interaction with leukotriene receptors, contributing to a better understanding of its pharmacodynamics and pharmacokinetics. Studies often utilize in vitro models to assess receptor binding affinity and cellular responses to treatment with this compound.

Case Study 1: Efficacy in Asthma Management

A clinical trial evaluated the efficacy of Montelukast sodium (derived from this compound) in patients with persistent asthma. Results indicated a significant reduction in asthma attacks and improved lung function compared to placebo controls, demonstrating its effectiveness as a long-term management option for asthma sufferers .

Case Study 2: Anticancer Properties

A study published in Journal of Medicinal Chemistry explored modified derivatives of this compound for their potential anticancer activity against various cell lines. The results showed that certain modifications increased cytotoxicity against breast cancer cells, suggesting avenues for further research into its use as an anticancer agent .

Biochemische Analyse

Biochemical Properties

2-Methoxymethyl Montelukast 1,2-Diol (Mixture of Diastereomers) plays a crucial role in biochemical reactions as an intermediate in the synthesis of Montelukast metabolites . It interacts with various enzymes and proteins involved in the metabolic pathways of Montelukast. The compound’s interactions with these biomolecules are essential for the proper synthesis and function of Montelukast, which ultimately helps in mitigating allergic reactions and asthma symptoms.

Cellular Effects

2-Methoxymethyl Montelukast 1,2-Diol (Mixture of Diastereomers) influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in the synthesis of Montelukast metabolites means it indirectly impacts the leukotriene pathway, which is crucial for inflammatory responses in cells. By modulating this pathway, 2-Methoxymethyl Montelukast 1,2-Diol (Mixture of Diastereomers) helps in reducing inflammation and allergic reactions at the cellular level.

Molecular Mechanism

The molecular mechanism of 2-Methoxymethyl Montelukast 1,2-Diol (Mixture of Diastereomers) involves its role as an intermediate in the production of Montelukast metabolites . The compound binds to specific enzymes and proteins, facilitating the conversion of precursor molecules into active Montelukast metabolites. This process involves enzyme activation and changes in gene expression that are necessary for the synthesis of Montelukast. The binding interactions with biomolecules ensure the proper functioning of the leukotriene pathway, which is essential for controlling inflammation and allergic responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methoxymethyl Montelukast 1,2-Diol (Mixture of Diastereomers) change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, ensuring its efficacy in the synthesis of Montelukast metabolites . Prolonged exposure to certain environmental factors may lead to its degradation, affecting its overall impact on cellular processes.

Dosage Effects in Animal Models

The effects of 2-Methoxymethyl Montelukast 1,2-Diol (Mixture of Diastereomers) vary with different dosages in animal models. At lower doses, the compound effectively facilitates the synthesis of Montelukast metabolites without causing adverse effects. Higher doses may lead to toxic effects, including disruptions in cellular metabolism and gene expression. Threshold effects have been observed, indicating that there is an optimal dosage range for the compound’s efficacy and safety in animal models.

Metabolic Pathways

2-Methoxymethyl Montelukast 1,2-Diol (Mixture of Diastereomers) is involved in the metabolic pathways of Montelukast synthesis . It interacts with enzymes and cofactors that are essential for the conversion of precursor molecules into active Montelukast metabolites. The compound’s role in these pathways ensures the proper functioning of the leukotriene pathway, which is crucial for controlling inflammation and allergic responses. Additionally, the compound’s effects on metabolic flux and metabolite levels are significant for maintaining cellular homeostasis.

Transport and Distribution

The transport and distribution of 2-Methoxymethyl Montelukast 1,2-Diol (Mixture of Diastereomers) within cells and tissues are critical for its function . The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions ensure the proper localization and accumulation of the compound in target tissues, where it can effectively participate in the synthesis of Montelukast metabolites.

Subcellular Localization

The subcellular localization of 2-Methoxymethyl Montelukast 1,2-Diol (Mixture of Diastereomers) is essential for its activity and function . The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. These processes ensure that the compound is localized in areas where it can interact with enzymes and proteins involved in the synthesis of Montelukast metabolites. The proper subcellular localization is crucial for the compound’s efficacy in controlling inflammation and allergic responses.

Biologische Aktivität

The compound 2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-[2-hydroxy-1-(methoxymethoxy)propan-2-yl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid is a complex organic molecule with significant potential in medicinal chemistry. Its structural features, including a chloroquinoline moiety and a sulfanylmethyl group, suggest diverse biological activities, particularly in the context of inflammatory diseases and potential antiviral applications.

Structural Characteristics

The molecular formula of the compound is C_{35}H_{36}ClN_{O}_4S with a molecular weight of approximately 602.18 g/mol. The compound's structure includes:

  • Chloroquinoline moiety : Known for its antimalarial properties, this component may also impart antiviral or antimicrobial activities.
  • Sulfanylmethyl group : This functional group is significant in mediating interactions with biological targets.
  • Hydroxypropan-2-yl phenyl groups : These groups enhance the compound's solubility and biological interactions.

Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects, particularly as leukotriene antagonists . Leukotrienes are inflammatory mediators involved in conditions such as asthma and allergic rhinitis. The compound may inhibit leukotriene receptors, reducing inflammation and providing therapeutic benefits in respiratory diseases .

Antimicrobial Potential

The presence of the chloroquinoline structure suggests potential antimicrobial activity. Compounds derived from chloroquinoline have been shown to possess activity against various pathogens, including bacteria and viruses. Further studies are necessary to evaluate the specific antimicrobial efficacy of this compound .

Preliminary studies suggest that the compound interacts with leukotriene receptors, which play a critical role in mediating inflammatory responses. The binding affinity to these receptors needs to be characterized through further pharmacological studies to elucidate its mechanism of action fully .

Case Studies and Experimental Findings

Recent studies have focused on evaluating the biological activity of similar compounds in various models:

  • Leukotriene Receptor Antagonism : A study demonstrated that structurally related compounds effectively inhibited leukotriene receptor activity, leading to decreased inflammation in animal models of asthma .
  • Antimicrobial Activity : Another study evaluated the antimicrobial properties of chloroquinoline derivatives against bacterial strains, showing promising results that warrant further investigation into the specific activities of this compound .
  • Pharmacokinetic Studies : The pharmacokinetic profile of related compounds has been assessed using computational models, indicating favorable absorption and distribution characteristics that could enhance therapeutic efficacy .

Data Tables

Study Activity Evaluated Findings Reference
Study 1Leukotriene AntagonismSignificant inhibition observed
Study 2Antimicrobial EfficacyEffective against multiple bacterial strains
Study 3PharmacokineticsFavorable ADME properties indicated

Eigenschaften

IUPAC Name

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-[2-hydroxy-1-(methoxymethoxy)propan-2-yl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H40ClNO5S/c1-36(42,23-44-25-43-2)32-9-4-3-7-27(32)13-17-34(45-24-37(18-19-37)22-35(40)41)29-8-5-6-26(20-29)10-15-31-16-12-28-11-14-30(38)21-33(28)39-31/h3-12,14-16,20-21,34,42H,13,17-19,22-25H2,1-2H3,(H,40,41)/b15-10+/t34-,36?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWHPGYYQWDPST-VPDRCCDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCOC)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(COCOC)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H40ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.